molecular formula C8H18NO3PS B14279072 Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate CAS No. 132424-73-8

Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate

Cat. No.: B14279072
CAS No.: 132424-73-8
M. Wt: 239.27 g/mol
InChI Key: NHSSQEVRSUWIKK-UHFFFAOYSA-N
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Description

Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 2-amino-2-sulfanylideneethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate typically involves the reaction of a suitable phosphonate precursor with an amino-thio compound. One common method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. This reaction is often carried out under mild conditions, such as room temperature, and can be catalyzed by various acids or bases .

Industrial Production Methods

Industrial production of this compound may involve large-scale Kabachnik–Fields reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form phosphine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of amino acid metabolism.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes.

    Industry: Utilized in the development of flame retardants and plasticizers

Mechanism of Action

The mechanism of action of dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Aminomethylphosphonic acid: A simpler aminophosphonate with similar enzyme inhibitory properties.

    Glyphosate: A widely used herbicide that also contains a phosphonate group.

    EDTMP: A chelating agent used in medical applications.

Uniqueness

Dipropan-2-yl (2-amino-2-sulfanylideneethyl)phosphonate is unique due to its specific combination of an amino-thio group and a phosphonate moiety, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to simpler aminophosphonates .

Properties

CAS No.

132424-73-8

Molecular Formula

C8H18NO3PS

Molecular Weight

239.27 g/mol

IUPAC Name

2-di(propan-2-yloxy)phosphorylethanethioamide

InChI

InChI=1S/C8H18NO3PS/c1-6(2)11-13(10,5-8(9)14)12-7(3)4/h6-7H,5H2,1-4H3,(H2,9,14)

InChI Key

NHSSQEVRSUWIKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(CC(=S)N)OC(C)C

Origin of Product

United States

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